molecular formula C14H19ClN2O3S B2683155 2-(2-chloroacetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 878259-23-5

2-(2-chloroacetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B2683155
M. Wt: 330.83
InChI Key: FLEXCJZNXYANLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloroacetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C14H19ClN2O3S and its molecular weight is 330.83. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chloroacetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chloroacetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Anti-inflammatory and Analgesic Properties

    A study demonstrated the synthesis of novel heterocyclic compounds derived from benzothiophenes, showing significant anti-inflammatory and analgesic activities. The synthesized compounds were evaluated as cyclooxygenase inhibitors, showcasing promising results in COX-2 selectivity and analgesic activity, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

  • Antimicrobial Activity

    Research on thiophene-3-carboxamide derivatives has indicated notable antibacterial and antifungal activities. The structural configuration of these compounds, including intramolecular hydrogen bonding, plays a crucial role in their biological activity, suggesting a potential research direction for exploring the antimicrobial properties of similar benzothiophene derivatives (Vasu et al., 2005).

  • Synthesis and Evaluation for Antimicrobial Agents

    Another study focused on the synthesis of new thiazole and pyrazole derivatives based on the benzothiophene moiety. These compounds were assessed for their antimicrobial activities, with some exhibiting promising results. This research highlights the potential for synthesizing and evaluating benzothiophene derivatives for antimicrobial applications (Gouda et al., 2010).

properties

IUPAC Name

2-[(2-chloroacetyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-20-7-6-16-13(19)12-9-4-2-3-5-10(9)21-14(12)17-11(18)8-15/h2-8H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEXCJZNXYANLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloroacetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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